![molecular formula C22H14ClF3N4O4 B2538404 2-[2-(1,3-苯并二氧杂环-5-基)-4-氧代吡唑并[1,5-a]哒嗪-5(4H)-基]-N-[4-氯-3-(三氟甲基)苯基]乙酰胺 CAS No. 1223956-91-9](/img/no-structure.png)

2-[2-(1,3-苯并二氧杂环-5-基)-4-氧代吡唑并[1,5-a]哒嗪-5(4H)-基]-N-[4-氯-3-(三氟甲基)苯基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

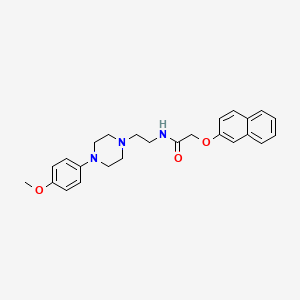

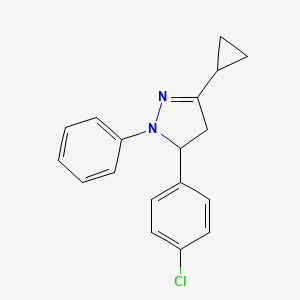

The compound 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a complex organic molecule that may have potential applications in various fields, including pharmaceuticals and materials science. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and the methodologies that could be applied to its analysis.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, purification, and characterization. For example, the synthesis of 2-phenyl-N-(pyrazin-2-yl)acetamide was achieved using a combination of experimental techniques and theoretical calculations, including Density Functional Theory (DFT) . Similarly, the synthesis of a novel series of phenol derivatives incorporated by triazole moiety was performed in ethanol and hydrazine hydrate under reflux conditions . These methods could be adapted for the synthesis of the compound , ensuring the formation of the desired product with high purity.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their properties and potential applications. The structure of 2-phenyl-N-(pyrazin-2-yl)acetamide was investigated using X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopies, complemented by DFT calculations . These techniques could be employed to analyze the molecular structure of 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide, providing insights into its geometrical parameters and electronic properties.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and electronic structure. The study of 1-(4-Methyl-2-oxo-2H-1-benzopyran-7-yloxoacetyl)-4-alkylthiosemicarbazides, -1,3,4-thiadiazoles, and -1,2,4-triazoles involved various chemical reactions, including alkylation, hydrolysis, esterification, and cyclodehydration . By understanding the reactivity patterns of similar compounds, researchers can predict and analyze the chemical reactions that 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. The compound 2-phenyl-N-(pyrazin-2-yl)acetamide was analyzed for its stability using Natural Bond Orbital (NBO) analysis and for its role in nonlinear optics by calculating its first hyperpolarizability . These analyses provide a foundation for understanding the properties of the compound , which can be further explored through experimental and computational methods to determine its suitability for various applications.

科学研究应用

合成和衍生物研究

化学合成和结构阐明

研究表明合成了与该化合物相关的新的衍生物,重点是它们的化学结构和各种生物活性的潜力。例如,研究合成了具有抗炎、抗菌和抗肿瘤活性的衍生物,突出了该化合物作为开发新治疗剂的化学支架的多功能性。这些研究涉及复杂的化学合成技术,包括不同部分的反应,以创建具有目标性质的化合物 (K. Sunder & Jayapal Maleraju, 2013; J. Sebhaoui 等,2020).

抗菌和抗真菌应用

已经探索了基于该化合物核心结构的衍生物的合成,用于抗菌和抗真菌应用。这些衍生物对各种细菌和真菌菌株显示出有希望的活性,表明该化合物作为开发新的抗菌剂的基础的潜力 (K. Pandya 等,2019; M. Gouda 等,2010).

抗肿瘤活性

几项研究合成了该化合物的衍生物以评估它们的抗肿瘤活性。这些衍生物已在体外针对各种癌细胞系进行测试,显示出作为抗癌剂的潜力。该研究突出了该化合物在创建具有显着抗肿瘤特性的衍生物中的效用 (S. Alqasoumi 等,2009; L. Yurttaş 等,2015).

分子研究和生物活性

分子对接和动力学

该化合物及其衍生物一直是分子对接和动力学研究的主题,以了解它们与生物靶标的相互作用。这些研究有助于设计具有增强生物活性和针对某些蛋白质特异性的分子,为开发更有效的治疗剂提供见解 (J. Sebhaoui 等,2020).

药物相似性和 ADME 特性

已利用计算机方法来预测该化合物衍生物的药物相似性和 ADME(吸收、分布、代谢和排泄)特性。这项研究有助于在药物开发过程的早期识别潜在的候选药物,突出了该化合物在药物化学中的相关性 (K. Pandya 等,2019).

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-one, which is synthesized from 2-hydroxybenzaldehyde and 3,4-dihydro-2H-pyrazol-5-one. The second intermediate is N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide, which is synthesized from 4-chloro-3-(trifluoromethyl)aniline and acetic anhydride. The two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "2-hydroxybenzaldehyde", "3,4-dihydro-2H-pyrazol-5-one", "4-chloro-3-(trifluoromethyl)aniline", "acetic anhydride", "standard peptide coupling reagents" ], "Reaction": [ "Synthesis of 2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-one:", "- 2-hydroxybenzaldehyde and 3,4-dihydro-2H-pyrazol-5-one are mixed in the presence of a base such as potassium carbonate and heated to reflux in a suitable solvent such as ethanol or methanol.", "- The resulting mixture is cooled and the solid product is filtered and washed with a suitable solvent such as water or ethanol.", "- The product is then dried under vacuum to yield 2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-one.", "Synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide:", "- 4-chloro-3-(trifluoromethyl)aniline and acetic anhydride are mixed in the presence of a suitable catalyst such as sulfuric acid and heated to reflux in a suitable solvent such as dichloromethane or toluene.", "- The resulting mixture is cooled and the solid product is filtered and washed with a suitable solvent such as water or ethanol.", "- The product is then dried under vacuum to yield N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide.", "Coupling of the two intermediates:", "- 2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-one and N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide are mixed in the presence of standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a suitable solvent such as dichloromethane or dimethylformamide.", "- The resulting mixture is stirred at room temperature for a suitable period of time such as 24 hours.", "- The product is then purified using standard techniques such as column chromatography or recrystallization to yield the final product, 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide." ] } | |

CAS 编号 |

1223956-91-9 |

产品名称 |

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide |

分子式 |

C22H14ClF3N4O4 |

分子量 |

490.82 |

IUPAC 名称 |

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide |

InChI |

InChI=1S/C22H14ClF3N4O4/c23-15-3-2-13(8-14(15)22(24,25)26)27-20(31)10-29-5-6-30-17(21(29)32)9-16(28-30)12-1-4-18-19(7-12)34-11-33-18/h1-9H,10-11H2,(H,27,31) |

InChI 键 |

OVFLOHJJFHTJQI-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC(=O)NC5=CC(=C(C=C5)Cl)C(F)(F)F |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-amino-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2538323.png)

![N-[(2-Chlorophenyl)-cyanomethyl]-2-fluoro-6-methylsulfanylbenzamide](/img/structure/B2538324.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1-methoxypropan-2-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2538325.png)

![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2538328.png)

![N~1~-(2-chlorobenzyl)-2-{2-methyl-4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2538334.png)

![2-[(4-Tert-butylbenzoyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B2538335.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pyrazine-2-carboxamide](/img/structure/B2538338.png)

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2538344.png)